1-Cbz-4-carbamimidoylpiperazine
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Overview
Description
1-Cbz-4-carbamimidoylpiperazine, also known as 4-carbamimidoyl-piperazine-1-carboxylic acid benzyl ester, is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a carbamimidoyl group and a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-carbamimidoylpiperazine typically involves the protection of piperazine with a Cbz group followed by the introduction of the carbamimidoyl group. One common method involves the reaction of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected piperazine. This intermediate is then reacted with cyanamide to introduce the carbamimidoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-4-carbamimidoylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd-C is commonly used for the reduction of the Cbz group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Cbz group, yielding the free amine.
Scientific Research Applications
1-Cbz-4-carbamimidoylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the field of peptide synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cbz-4-carbamimidoylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Cbz group, the free amine can interact with its target, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
1-Cbz-4-carbamimidoylpiperazine can be compared with other similar compounds, such as:
1-Cbz-4-iodopiperidine: Similar in structure but with an iodine atom instead of the carbamimidoyl group.
1-Cbz-4-aminopiperidine: Contains an amino group instead of the carbamimidoyl group.
1-Cbz-4-hydroxypiperidine: Contains a hydroxyl group instead of the carbamimidoyl group.
These compounds share the Cbz-protected piperazine core but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its carbamimidoyl group, which imparts specific reactivity and potential biological activity.
Properties
IUPAC Name |
benzyl 4-carbamimidoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-12(15)16-6-8-17(9-7-16)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVHXJHBNPJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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